molecular formula C17H23NO3 B1676308 Mesembrine CAS No. 24880-43-1

Mesembrine

Cat. No. B1676308
CAS RN: 24880-43-1
M. Wt: 289.4 g/mol
InChI Key: DAHIQPJTGIHDGO-IRXDYDNUSA-N
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Description

Mesembrine is an alkaloid present in Sceletium tortuosum (kanna). It has been shown to act as a serotonin reuptake inhibitor (K i = 1.4 nM), and more recently, has also been found to behave as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) (K i = 7,800 nM) .


Synthesis Analysis

A concise total synthesis of mesembrine was achieved both racemically and asymmetrically. Two key reactions were used here. One is the Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO. The other one is Buchwald’s Pd-catalyzed coupling reaction that coupled β, γ-cyclohexenone 2c with aryl bromide 5 (using dppe ligand for racemic or (S)-Antphos ligand for asymmetric synthesis) to give γ, γ-disubstitutedα,β-cyclohexenone 1c .


Molecular Structure Analysis

Mesembrine is a tricyclic molecule and has two bridgehead chiral carbons between the five-membered ring and the six-membered ring . Its molecular formula is C17H23NO3 .


Chemical Reactions Analysis

Both alkaloids were O - and N -demethylated, dihydrated, and/or hydroxylated at different positions. The phenolic metabolites were partly excreted as glucuronides and/or sulfates .

Scientific Research Applications

Psychoactive Properties and Binding Assays

Mesembrine, a chiral alkaloid with an aryloctahydroindole skeleton, is primarily found in Sceletium species, which are used in South Africa to manage central nervous system disorders. It acts as a potent inhibitor of the serotonin transporter (SERT), more so than fluoxetine, leading to its use in commercial products for managing depression and anxiety. Its structural complexity has also made it a subject of interest in synthetic chemistry research, helping determine its absolute configuration and inspire new synthetic methodologies (Makolo, Viljoen, & Veale, 2019).

Synthetic Studies

Synthetic efforts towards Mesembrine have highlighted its therapeutic potential as a selective serotonin reuptake inhibitor for treating depression. These studies focus on overcoming the challenges posed by its complex chemical structure, including the cis-3a-aryloctahydroindole moiety with syn configuration at bridge-head stereogenic centers, to facilitate its synthesis and explore its therapeutic applications further (Albadry, Rotte, Lasonkar, Chittiboyina, & Khan, 2016).

Pharmacological Review

A comprehensive review of Mesembrine alkaloids, including their chemistry and pharmacology, elucidates the ethnopharmacological relevance of Sceletium tortuosum. Mesembrine and mesembrenone act as serotonin reuptake inhibitors, providing a scientific basis for the plant's traditional use in mood alteration and as an antidepressant. Additionally, mesembrenone shows PDE4 inhibitory activity, suggesting broader pharmacological applications (Krstenansky, 2017).

Phytochemical Content after Fermentation

Research into the phytochemical changes following the fermentation of Sceletium tortuosum shows a transformation of mesembrine to Δ(7)mesembrenone, altering the alkaloidal content and potentially its pharmacological profile. This study provides insight into the traditional preparation methods and their impact on the plant's bioactive components (Patnala & Kanfer, 2009).

Pharmacological Actions of Principal Alkaloids

Investigation into the pharmacological activities of Sceletium tortuosum and its alkaloids, including mesembrine, reveals potent inhibition of the 5-HT transporter and PDE4, supporting its potential use for anxiety, depression, and other central nervous system disorders. The study underscores the plant's ethnopharmacological applications and its principal alkaloids' role in mood regulation (Harvey, Young, Viljoen, & Gericke, 2011).

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

Mesembrine emerged as a significant anxiolytic agent, but the antidepressant properties of Zembrin® seem to require the combined action of multiple components. This insight is valuable for future research and development, suggesting that a full-spectrum extract might be more effective for treating depression than any single isolated alkaloid .

properties

IUPAC Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIQPJTGIHDGO-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947774
Record name (-)-Mesembrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesembrine

CAS RN

24880-43-1, 6023-73-0
Record name Mesembrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesembrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006023730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesembrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Mesembrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESEMBRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86E2ZU4ETY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MESEMBRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423182RCI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
JL Krstenansky - Journal of ethnopharmacology, 2017 - Elsevier
… active constituents are a group of mesembrine alkaloids; particularly mesembrine (1) and … In view of the renewed attention on this plant and the mesembrine alkaloids, the purpose of …
Number of citations: 48 www.sciencedirect.com
A Popelak, G Lettenbauer - The Alkaloids: Chemistry and Physiology, 1967 - Elsevier
Publisher Summary This chapter focuses on mesembrine alkaloids. The mesembrine alkaloids are a group of alkaloids named after the most important representative, mesembrine. The …
Number of citations: 36 www.sciencedirect.com
SF Martin, TA Puckette, JA Colapret - The Journal of Organic …, 1979 - ACS Publications
A general strategyfor the construction of quaternary carbon atoms via geminal alkylation operations has been successfully employed in the facile total syntheses of the Sceletium …
Number of citations: 63 pubs.acs.org
SL Keely Jr, FC Tahk - Journal of the American Chemical Society, 1968 - ACS Publications
… Abstract: A new synthesis of the Aizoaceae alkaloid mesembrine (3) has been accomplished by … discussed here represented a reasonable approach to mesembrine, we turned to more …
Number of citations: 57 pubs.acs.org
M Mori, S Kuroda, CS Zhang, Y Sato - The Journal of Organic …, 1997 - ACS Publications
4-Arylhexahydroindole derivatives 5 were synthesized from 2-arylcyclohexenyl allylamine derivatives 4, which have a large protecting group on nitrogen, using zirconium-promoted …
Number of citations: 106 pubs.acs.org
Q Gu, SL You - Chemical Science, 2011 - pubs.rsc.org
Desymmetrization of cyclohexadienones via aza-Michael reaction catalyzed by cinchonine derived thiourea has been realized to afford a series of highly enantioenriched pyrrolidine …
Number of citations: 169 pubs.rsc.org
DD Coetzee, V López, C Smith - Journal of ethnopharmacology, 2016 - Elsevier
Ethnopharmacological relevance Extracts from and alkaloids contained in plants in the genus Sceletium have been reported to inhibit ligand binding to serotonin transporter. From this, …
Number of citations: 47 www.sciencedirect.com
PW Jeffs, RL Hawks, DS Farrier - Journal of the American …, 1969 - ACS Publications
… Interpretation of the CD spectrum of mesembrine on the basis of this conformation for … mesembrine as indicated by structure 1. A discussion of the conformational features of mesembrine …
Number of citations: 45 pubs.acs.org
F Makolo, A Viljoen, CGL Veale - Phytochemistry, 2019 - Elsevier
… have revealed that mesembrine is a more … of mesembrine-containing consumer products. The congested all carbon quaternary stereocenter present at the bridgehead of mesembrine …
Number of citations: 14 www.sciencedirect.com
P Gan, MW Smith, NR Braffman… - Angewandte Chemie …, 2016 - Wiley Online Library
Although the Diels–Alder reaction has long been utilized for the preparation of numerous heterocycles, opportunities to extend its power remain. Herein, we detail a simple, modular, …
Number of citations: 67 onlinelibrary.wiley.com

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